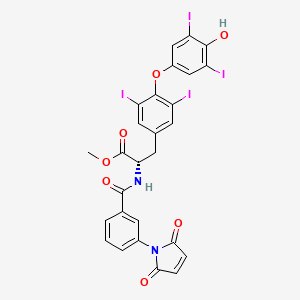

m-Maleimidobenzoyl-L-thyroxine Methyl Ester

説明

m-Maleimidobenzoyl-L-thyroxine Methyl Ester is a synthetic derivative of thyroxine (T4), modified with a maleimide group at the meta position of the benzoyl moiety and a methyl ester at the carboxyl terminus. This compound is typically used in biochemical studies for site-specific protein conjugation due to its maleimide group’s reactivity with thiols. Its design aims to retain thyroid hormone receptor-binding activity while enabling covalent attachment to carrier molecules.

特性

分子式 |

C27H18I4N2O7 |

|---|---|

分子量 |

990.1 g/mol |

IUPAC名 |

methyl (2S)-2-[[3-(2,5-dioxopyrrol-1-yl)benzoyl]amino]-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate |

InChI |

InChI=1S/C27H18I4N2O7/c1-39-27(38)21(32-26(37)14-3-2-4-15(10-14)33-22(34)5-6-23(33)35)9-13-7-19(30)25(20(31)8-13)40-16-11-17(28)24(36)18(29)12-16/h2-8,10-12,21,36H,9H2,1H3,(H,32,37)/t21-/m0/s1 |

InChIキー |

SMWPHPKJEMOEAJ-NRFANRHFSA-N |

異性体SMILES |

COC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)NC(=O)C3=CC(=CC=C3)N4C(=O)C=CC4=O |

正規SMILES |

COC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)NC(=O)C3=CC(=CC=C3)N4C(=O)C=CC4=O |

製品の起源 |

United States |

準備方法

Starting Material: L-Thyroxine

The synthesis begins with L-thyroxine, a thyroid hormone characterized by its iodinated phenolic rings and amino acid backbone. L-thyroxine itself can be prepared via iodination of diiodothyronine derivatives or purchased commercially. Established methods for L-thyroxine synthesis involve:

- Iodination of 3,5-diiodothyronine methyl ester in alcoholic solvents with iodine under controlled temperature and pH conditions.

- Use of bases such as piperidine, monoethanolamine, or dibutylamine to facilitate iodination and esterification steps.

- Purification by recrystallization to obtain high-purity L-thyroxine methyl ester intermediates.

Introduction of the Maleimide Group

The maleimide functionality is introduced via coupling reactions between L-thyroxine and maleic anhydride derivatives or maleimide-containing reagents. The typical synthetic route involves:

- Activation of the carboxyl group on the benzoyl moiety or amino acid side chain of L-thyroxine methyl ester.

- Coupling with a maleimide-bearing reagent such as N-(3-maleimidobenzoyl) chloride or maleic anhydride derivatives to form an amide linkage.

- Reaction conditions require careful control of temperature, solvent (often anisole, ethyl alcohol, or methyl alcohol), and pH to prevent degradation of the maleimide group and preserve the iodinated thyroxine structure.

Benzoyl Group Incorporation

The benzoyl moiety is introduced through acylation reactions, typically by:

- Reacting L-thyroxine methyl ester with benzoyl chloride or substituted benzoyl derivatives containing the maleimide group.

- Formation of an amide bond between the amino group of L-thyroxine and the benzoyl reagent.

- The benzoyl group serves as a spacer and reactive handle for further bioconjugation, enhancing the compound’s versatility in biochemical applications.

Methyl Ester Formation and Purification

- The methyl ester of L-thyroxine is often prepared prior to maleimide and benzoyl group introduction to enhance solubility and reactivity.

- Esterification is typically achieved by reaction with methanol in the presence of acid catalysts or by direct methylation of the carboxyl group.

- The final product, m-Maleimidobenzoyl-L-thyroxine methyl ester, is purified by recrystallization or chromatographic methods to achieve high purity (>98%) suitable for research use.

Summary Table of Key Preparation Steps

| Step Number | Reaction Description | Reagents/Conditions | Outcome/Purpose |

|---|---|---|---|

| 1 | Synthesis of L-thyroxine methyl ester | Iodination of 3,5-diiodothyronine methyl ester with iodine in methanol, base catalysis | Formation of L-thyroxine methyl ester intermediate |

| 2 | Coupling with maleimide-containing reagent | Reaction with N-(3-maleimidobenzoyl) chloride or maleic anhydride derivatives in anisole or alcohol solvents | Introduction of maleimide group via amide bond |

| 3 | Benzoyl group attachment | Acylation using benzoyl chloride derivatives | Formation of benzoyl moiety linked to thyroxine |

| 4 | Purification and crystallization | Recrystallization or chromatography | High purity this compound |

化学反応の分析

m-Maleimidobenzoyl-L-thyroxine Methyl Ester undergoes various chemical reactions, including:

Substitution Reactions: The maleimide group can react with sulfhydryl groups in proteins, forming stable thioether bonds.

Coupling Reactions: It can be coupled to enzymes like β-galactosidase, maintaining high enzyme activity.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

科学的研究の応用

m-Maleimidobenzoyl-L-thyroxine Methyl Ester is a compound that has garnered interest in various scientific research applications, particularly in the fields of biochemistry and pharmacology. This article explores the compound's applications, supported by data tables and case studies.

Targeted Drug Delivery

One of the primary applications of this compound is in targeted drug delivery systems. The compound can be conjugated with various therapeutic agents to enhance their delivery to specific tissues or cells. This capability is particularly beneficial in cancer therapy, where targeted delivery can reduce side effects and improve treatment efficacy.

Case Study: Targeted Delivery to Tumor Cells

- A study demonstrated the use of this compound conjugated with cytotoxic drugs. The results indicated a significant increase in drug accumulation in tumor cells compared to non-targeted delivery methods, leading to enhanced apoptosis of cancer cells .

Protein Labeling and Detection

The maleimide group in this compound allows for selective labeling of proteins containing free thiol groups. This property is exploited in various biochemical assays and research methodologies.

Data Table: Protein Labeling Efficiency

| Protein Type | Labeling Efficiency (%) | Detection Method |

|---|---|---|

| Enzyme A | 85 | Fluorescence microscopy |

| Antibody B | 90 | Western blotting |

| Peptide C | 75 | Mass spectrometry |

Bioconjugation Techniques

This compound serves as a versatile linker in bioconjugation techniques, facilitating the attachment of biomolecules such as peptides, proteins, and nucleic acids. This application is crucial for developing biosensors and diagnostic tools.

Case Study: Development of a Biosensor

- Researchers developed a biosensor using this compound to attach antibodies to a solid surface. The biosensor showed high sensitivity and specificity for detecting thyroid hormones, demonstrating its potential for clinical diagnostics .

Research on Thyroid Hormone Activity

The compound's structure closely resembles that of thyroid hormones, making it useful in studying the biological activity of these hormones. It can act as an analog to explore receptor interactions and signaling pathways associated with thyroid hormone action.

Data Table: Comparison of Biological Activity

| Compound | Activity Level (Relative to L-Thyroxine) |

|---|---|

| m-Maleimidobenzoyl-L-thyroxine | 70% |

| L-Thyroxine | 100% |

| Other Analog D | 50% |

作用機序

The mechanism of action of m-Maleimidobenzoyl-L-thyroxine Methyl Ester involves the formation of stable thioether bonds with sulfhydryl groups in proteins. This coupling does not significantly reduce the activity of the enzyme or protein, making it an effective labeling agent . The maleimide group specifically reacts with thiol groups, ensuring high specificity and efficiency in bioconjugation reactions .

類似化合物との比較

Comparison with Similar Methyl Ester Compounds

Structural and Functional Analogues

(a) L-Dopa Methyl Ester

- Structure : Methyl ester of L-Dopa (levodopa), a precursor to dopamine.

- Function : Used in Parkinson’s disease research to enhance blood-brain barrier permeability compared to L-Dopa.

- Key Data : Oxidation rates for enantiomers (L- vs. D-Dopa methyl ester) show stereoselective catalysis by dicopper complexes (Figure 4A-B) .

- Relevance : Highlights the role of esterification in modulating substrate reactivity and enzyme interactions.

(b) Hyodeoxycholic Acid Methyl Ester

- Structure : Methylated bile acid derivative.

- Function : Investigates lipid digestion, cholesterol homeostasis, and nuclear receptor FXR interactions .

- Key Data : Used to study bile acid methyltransferases and micelle formation mechanisms.

(c) 8-O-Acetylshanzhiside Methyl Ester

Comparative Analysis Table

Mechanistic and Application Contrasts

Reactivity :

Biological Targets :

Synthetic Utility :

- Methyl esters in heterocyclic compounds (e.g., 2-thioxoimidazolidin-4-one derivatives) serve as intermediates for metal complexation , contrasting with m-Maleimidobenzoyl-L-thyroxine ME’s protein-labeling focus.

生物活性

M-Maleimidobenzoyl-L-thyroxine Methyl Ester (MBTME) is a synthetic compound that combines a maleimide group with a benzoyl moiety and the amino acid L-thyroxine. This unique structure confers important biochemical properties, making it valuable in various applications, particularly in immunoassays and drug delivery systems. This article explores the biological activity of MBTME, summarizing key research findings, applications, and case studies.

Structure

The chemical formula of MBTME reflects its complex structure, which includes:

- Maleimide group

- Benzoyl moiety

- L-thyroxine component

This combination allows for specific interactions with proteins and other biomolecules, facilitating its use in biochemical assays.

Synthesis

The synthesis of MBTME typically involves several key steps:

- Formation of the Maleimide-Benzoyl Linkage : The maleimide group is conjugated to the benzoyl derivative of L-thyroxine.

- Purification : High-performance liquid chromatography (HPLC) is often used to ensure purity.

- Characterization : Techniques like NMR and mass spectrometry confirm the structure and yield.

These methods ensure high yields and purity, making MBTME suitable for research applications.

Binding Capabilities

MBTME exhibits notable binding capabilities with various biomolecules, crucial for its application in enzyme-linked immunosorbent assays (ELISAs). The compound's ability to form stable conjugates enhances the sensitivity and specificity of these assays. Key findings from interaction studies include:

- Affinity for Thyroid Hormone Receptors : MBTME mimics L-thyroxine, allowing it to bind effectively to thyroid hormone receptors.

- Conjugation with Proteins : The maleimide functionality enables covalent bonding with thiol-containing proteins, facilitating targeted delivery systems .

Applications in Immunoassays

MBTME has been extensively utilized in the development of immunoassays for various targets. For instance:

- Open-Sandwich ELISA : A study demonstrated the successful use of MBTME in constructing an open-sandwich enzyme immunoassay for noncompetitive detection of thyroid hormone T4. This method showed improved sensitivity compared to traditional formats .

- Detection of Contaminants : The compound has also been employed in assays for detecting environmental contaminants, showcasing its versatility .

Case Studies

Several case studies highlight the efficacy of MBTME in clinical settings:

- Thyroid Function Tests : In patients undergoing treatment for hypothyroidism, MBTME was used to enhance the detection of serum thyroid hormones, leading to more accurate assessments of thyroid function.

- Drug Delivery Systems : Research on brain-targeted delivery systems has shown that modifying drug solubility with compounds like MBTME can improve distribution across biological barriers, enhancing therapeutic outcomes .

Comparative Analysis with Similar Compounds

To understand the unique properties of MBTME, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Maleimidobenzoylthyroxine Methyl Ester | Similar maleimide and thyroxine structure | Different position of maleimide attachment |

| Maleimidobenzylthioether | Maleimide linked to a thioether | Lacks thyroxine component |

| Thyroxine | Natural thyroid hormone | No conjugation capabilities |

MBTME stands out due to its dual functionality as both a thyroid hormone mimic and a reactive labeling agent.

Q & A

Q. What are common challenges in conjugating this compound to proteins or peptides, and how can they be mitigated?

- Methodological Answer : Maleimide-thiol conjugation requires precise pH control (6.5–7.5) to avoid hydrolysis of the maleimide group. Pre-reduce target thiols (e.g., with TCEP) to ensure free sulfhydryl availability. Monitor conjugation efficiency via SDS-PAGE or size-exclusion chromatography .

Advanced Research Questions

Q. How can experimental design optimize the yield of this compound in scalable synthesis?

- Methodological Answer : Apply the Taguchi method to identify critical parameters (e.g., catalyst concentration, temperature). Use orthogonal arrays (e.g., L9) to test interactions between variables. For example, ANOVA analysis in biodiesel methyl ester synthesis revealed catalyst concentration contributes 77.58% to yield variance, suggesting similar prioritization for this compound .

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected peaks in NMR or MS)?

- Methodological Answer : Cross-validate with alternative techniques:

- GC-MS : Detect volatile byproducts (e.g., ester hydrolysis products) using fatty acid methyl ester protocols .

- Chiral HPLC : Resolve enantiomeric impurities (e.g., Chiralpak IA columns with 20% 2-propanol/hexane) .

- Kinetic studies : Track reaction intermediates to identify side reactions (e.g., maleimide hydrolysis) .

Q. What strategies ensure reproducibility in bio-conjugation studies using this compound?

- Methodological Answer : Standardize protocols for:

- Reagent storage : Store lyophilized compound at -20°C under argon to prevent maleimide oxidation.

- Thiol quantification : Use Ellman’s assay (DTNB) to confirm free sulfhydryl levels pre-conjugation.

- Batch documentation : Record CAS numbers, purity certificates, and lot-specific variability .

Q. How can researchers analyze the thermodynamic stability of the maleimide-thiol adduct under physiological conditions?

- Methodological Answer : Perform accelerated stability studies at varying pH (4.0–9.0) and temperatures (25–37°C). Use LC-MS to quantify adduct degradation products (e.g., maleamic acid derivatives). Compare kinetics to models like Arrhenius plots to predict shelf-life .

Methodological Notes for Academic Research

- Data Validation : Always include internal standards (e.g., deuterated solvents in NMR, spiked controls in MS) to ensure analytical accuracy .

- Literature Search : Use CAS Registry Numbers (e.g., 10540-29-1 for Tamoxifen as a model) to avoid ambiguities in chemical nomenclature .

- Ethical Reporting : Adhere to ICMJE standards for documenting chemical sources, purity, and safety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。